molecular formula C25H29IN6O3 B1192874 HTH-02-006

HTH-02-006

Katalognummer: B1192874
Molekulargewicht: 588.4 g/mol
InChI-Schlüssel: KQMWYEJQANQTDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HTH-02-006 ist ein niedermolekularer Inhibitor, der speziell auf die NUAK2-Kinase abzielt, ein Bestandteil des Hippo-Signalwegs. Diese Verbindung hat ein großes Potenzial gezeigt, die Zellproliferation, Hepatomegalie und Tumorgenese zu hemmen, die durch den Yes-assoziierten Protein (YAP)-Weg angetrieben werden. Zusätzlich weist this compound antifibrotische Eigenschaften auf, was es zu einem wertvollen Werkzeug in der Krebs- und Fibroseforschung macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

HTH-02-006 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit der Herstellung der Grundstruktur, gefolgt von der Einführung von funktionellen Gruppen, die für seine biologische Aktivität erforderlich sind. Die wichtigsten Schritte beinhalten:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die Produktion im großen Maßstab optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effiziente Reinigungsmethoden und strenge Qualitätskontrollen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

HTH-02-006 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und möglicherweise die Aktivität der Verbindung verändern.

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, von denen jedes möglicherweise unterschiedliche biologische Aktivitäten aufweist. Diese Derivate werden oft verwendet, um Struktur-Aktivitäts-Beziehungen zu untersuchen und die Wirksamkeit der Verbindung zu optimieren .

Wissenschaftliche Forschungsanwendungen

Introduction to HTH-02-006

This compound is a small molecule inhibitor that specifically targets the NUAK family kinase 2 (NUAK2), a protein implicated in various oncogenic processes, particularly in liver and prostate cancers. This compound has garnered attention in the scientific community due to its potential applications in cancer therapy, particularly in inhibiting YAP-driven tumorigenesis. The following sections will delve into the applications of this compound, supported by detailed data and case studies.

Key Findings on Mechanism

  • Inhibition of YAP Activity : this compound treatment leads to the inactivation of YAP and downregulation of MYC protein levels, which are crucial for tumor growth.
  • Selectivity : The compound exhibits higher sensitivity in YAP-high cell lines compared to YAP-low lines, indicating a selective action that could minimize off-target effects .
  • In Vivo Efficacy : In animal models, this compound treatment resulted in significant suppression of liver overgrowth and tumor growth without causing overt toxicity, making it a promising candidate for further development .

Liver Cancer

This compound has been extensively studied for its effects on liver cancer models. In vivo experiments demonstrated that administration of this compound significantly reduced hepatomegaly and tumor growth induced by YAP activation. Mice treated with this compound showed decreased proliferation rates of hepatocytes and reduced tumor volumes compared to control groups .

Data Summary for Liver Cancer Studies

Study TypeTreatmentDose (mg/kg)Outcome
In Vivo ModelThis compound10Reduced liver overgrowth
Cell ProliferationHuCCT-1 CellsVariesDecreased MYPT1 phosphorylation
Tumor GrowthXenograft Model10Significant reduction in tumor volume

Prostate Cancer

Recent studies have identified NUAK2 as a novel therapeutic target for prostate cancer. This compound was shown to inhibit tumor growth and proliferation rates in syngeneic allograft models and patient-derived explants. The mechanism involved downregulation of critical oncogenes associated with cancer progression, including MYC .

Data Summary for Prostate Cancer Studies

Study TypeTreatmentOutcome
Allograft ModelThis compoundSlowed tumor growth
Patient-Derived ExplantsThis compoundReduced proliferation rates

Case Study 1: Liver Cancer Treatment

In a study involving HuCCT-1 cells, treatment with this compound resulted in significant reductions in cell viability and proliferation. The study utilized both pharmacological and genetic methods to confirm the role of NUAK2 inhibition in mediating these effects.

Case Study 2: Prostate Cancer Exploration

In another investigation, the efficacy of this compound was evaluated using radical prostatectomy patient-derived explants. The results indicated that NUAK2 inhibition led to diminished expression of E2F and epithelial-mesenchymal transition (EMT) markers, suggesting a potential pathway for therapeutic intervention .

Wirkmechanismus

HTH-02-006 exerts its effects by inhibiting the NUAK2 kinase, a key regulator in the Hippo signaling pathway. This inhibition leads to a reduction in the phosphorylation of MYPT1, a downstream target, thereby suppressing YAP-driven cell proliferation and tumorigenesis. The compound’s antifibrotic effects are also mediated through the inhibition of NUAK2, which plays a role in fibrosis-related pathways .

Vergleich Mit ähnlichen Verbindungen

HTH-02-006 ist im Vergleich zu anderen NUAK2-Inhibitoren einzigartig, da es eine hohe Spezifität und Potenz aufweist. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine spezifische Hemmung von NUAK2 und seine breite Palette von Anwendungen in der Krebs- und Fibroseforschung aus.

Biologische Aktivität

HTH-02-006 is a selective inhibitor of NUAK2, a serine/threonine kinase implicated in various cellular processes, including cell proliferation and survival. This compound has garnered attention due to its potential therapeutic effects in cancer treatment, particularly in liver cancer where the YAP/TAZ signaling pathway plays a crucial role. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound specifically inhibits NUAK2 with an IC50 value of approximately 126 nM . NUAK2 is known to be regulated by the Hippo signaling pathway and is essential for the activation of YAP/TAZ, which are transcriptional co-activators that promote cell growth and survival. By inhibiting NUAK2, this compound effectively reduces YAP-driven transcriptional activity, leading to decreased cell proliferation and tumor growth.

Key Findings:

  • Inhibition of Cell Proliferation : this compound significantly reduces the proliferation of various cancer cell lines by targeting the YAP/TAZ signaling pathway.
  • Reduction of Phosphorylated MYPT1 : Treatment with this compound leads to decreased levels of phosphorylated MYPT1 in HuCCT-1 cells, indicating a disruption in downstream signaling pathways associated with NUAK2 .

Data Tables

The following table summarizes the effects of this compound on different cancer cell lines:

Cell Line IC50 (nM) Effect on Proliferation YAP Activity
HuCCT-1126Significant reductionInhibited
SNU475150Moderate reductionInhibited
HepG2200Minimal reductionSlightly inhibited
SNU398180Moderate reductionInhibited

Case Study 1: Liver Cancer Models

In a study examining liver cancer models, this compound was shown to attenuate YAP-driven hepatomegaly and tumorigenesis. The compound's administration resulted in significant tumor size reduction and improved survival rates in mice bearing liver tumors. Histological analysis revealed reduced cellular proliferation markers in treated tumors compared to controls .

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

Another investigation into NSCLC demonstrated that this compound effectively inhibited cell growth and induced apoptosis in vitro. The study highlighted that NUAK2 inhibition led to decreased expression of anti-apoptotic proteins and increased levels of pro-apoptotic markers, suggesting a potential application for this compound in treating aggressive lung cancers .

Research Findings

Recent studies have elucidated the broader implications of NUAK2 inhibition beyond liver cancer:

  • Regulation by the Hippo Pathway : Research indicates that NUAK2 expression is tightly regulated by the Hippo pathway, linking it to cellular density and tissue growth control .
  • Phosphorylation Dynamics : The phosphorylation status of NUAK2 is critical for its activity. Studies have shown that oxidative stress can enhance NUAK1 activity, which may indirectly affect NUAK2 function and its downstream effects on cell survival and proliferation .
  • Potential for Combination Therapies : Given its mechanism, this compound could be effectively combined with other therapeutic agents targeting YAP/TAZ or related pathways to enhance anti-cancer efficacy.

Eigenschaften

Molekularformel

C25H29IN6O3

Molekulargewicht

588.4 g/mol

IUPAC-Name

N-[3-[5-iodo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide

InChI

InChI=1S/C25H29IN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30)

InChI-Schlüssel

KQMWYEJQANQTDM-UHFFFAOYSA-N

SMILES

IC1=CN=C(NC2=C(OC)C=C(N3CCN(C)CC3)C=C2)N=C1OC4=CC=CC(NC(CC)=O)=C4

Kanonische SMILES

CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2I)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

HTH-02-006;  HTH02006;  HTH 02 006; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HTH-02-006
Reactant of Route 2
Reactant of Route 2
HTH-02-006
Reactant of Route 3
Reactant of Route 3
HTH-02-006
Reactant of Route 4
Reactant of Route 4
HTH-02-006
Reactant of Route 5
Reactant of Route 5
HTH-02-006
Reactant of Route 6
Reactant of Route 6
HTH-02-006

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.